(3'-Cyano-[1,1'-biphenyl]-4-yl)boronic acid
Overview
Description
(3’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a cyano group (-CN) attached to a biphenyl structure, which is further connected to a boronic acid group (-B(OH)2). This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of boronic acids, including (3’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid, often involves large-scale borylation reactions using similar methodologies as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(3’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form biaryl compounds.
Chan-Lam Coupling: A copper-catalyzed coupling reaction with amines or alcohols to form C-N or C-O bonds.
Oxidation: Conversion to the corresponding phenol using oxidizing agents.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions
Major Products Formed
Biaryl Compounds: From Suzuki coupling.
Aryl Amines and Aryl Ethers: From Chan-Lam coupling.
Phenols: From oxidation reactions
Scientific Research Applications
(3’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The cyano group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(3-Cyanophenyl)boronic acid: Similar structure but lacks the biphenyl moiety.
(4-Cyanophenyl)boronic acid: Similar structure but with the cyano group in a different position.
(3-Bromophenyl)boronic acid: Similar boronic acid functionality but with a bromine substituent instead of a cyano group.
Uniqueness
(3’-Cyano-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its biphenyl structure, which provides additional rigidity and electronic properties compared to simpler boronic acids. This structural feature enhances its utility in cross-coupling reactions and its effectiveness as an intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
[4-(3-cyanophenyl)phenyl]boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BNO2/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-8,16-17H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBVBEGGDWPPPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=CC(=C2)C#N)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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